molecular formula C9H8N4O2S B2912635 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide CAS No. 2034578-18-0

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide

Cat. No. B2912635
M. Wt: 236.25
InChI Key: RSACUMOBDHETSC-UHFFFAOYSA-N
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Description

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide, also known as HMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMT is a pyrimidine derivative that has been found to exhibit potent anti-inflammatory and anti-cancer activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide involves the reaction of 3-methylisothiazol-5-amine with ethyl 6-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxylate, followed by hydrolysis of the resulting ethyl ester to yield the target compound.

Starting Materials
3-methylisothiazol-5-amine, ethyl 6-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxylate

Reaction
Step 1: React 3-methylisothiazol-5-amine with ethyl 6-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxylate in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield ethyl 6-(3-methylisothiazol-5-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate., Step 2: Hydrolyze the resulting ethyl ester using a strong acid, such as hydrochloric acid (HCl), to yield 6-(3-methylisothiazol-5-yl)pyrimidine-4-carboxylic acid., Step 3: Convert the carboxylic acid to the corresponding carboxamide using a suitable coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and an amine, such as ammonia or an amine derivative, to yield 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide.

Mechanism Of Action

The exact mechanism of action of 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and cancer. 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer.

Biochemical And Physiological Effects

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in serum and tissue samples. 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has also been found to inhibit the activity of COX-2 and NF-κB, which are known to play a role in inflammation and cancer. In addition, 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages And Limitations For Lab Experiments

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide is also soluble in various solvents, which makes it easy to use in various assays. However, 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has some limitations for lab experiments. It has low water solubility, which limits its use in aqueous-based assays. In addition, 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has not been extensively studied for its toxicity and safety profile, which may limit its use in preclinical and clinical studies.

Future Directions

For the study of 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide include its potential use in the treatment of inflammatory diseases and cancer, and further studies to determine its toxicity and safety profile.

Scientific Research Applications

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has also been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-5-2-8(16-13-5)12-9(15)6-3-7(14)11-4-10-6/h2-4H,1H3,(H,12,15)(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSACUMOBDHETSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide

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